tert-Butyl 3-(6-hydroxyhexyloxy)propanoate
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Overview
Description
tert-Butyl 3-(6-hydroxyhexyloxy)propanoate: is an organic compound with the molecular formula C13H26O4. It is a propanoate ester that features a tert-butyl group and a 6-hydroxyhexyloxy substituent. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(6-hydroxyhexyloxy)propanoate typically involves the esterification of 3-(6-hydroxyhexyloxy)propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(6-hydroxyhexyloxy)propanoate can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
Chemistry: tert-Butyl 3-(6-hydroxyhexyloxy)propanoate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. It may also serve as a model compound in the study of metabolic pathways involving esters.
Medicine: this compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and resins. It may also be employed in the production of specialty chemicals and additives.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(6-hydroxyhexyloxy)propanoate involves its hydrolysis to release 3-(6-hydroxyhexyloxy)propanoic acid and tert-butyl alcohol. The hydrolysis can be catalyzed by esterases or acidic conditions. The released 3-(6-hydroxyhexyloxy)propanoic acid can then participate in various biochemical pathways, depending on the specific application.
Comparison with Similar Compounds
- tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
- tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Comparison:
- tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate has a similar ester structure but features a different hydroxyalkyl substituent, which may affect its reactivity and applications.
- tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is a spirocyclic compound with unique three-dimensional properties, making it useful in drug discovery due to its distinct physicochemical characteristics.
Properties
IUPAC Name |
tert-butyl 3-(6-hydroxyhexoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O4/c1-13(2,3)17-12(15)8-11-16-10-7-5-4-6-9-14/h14H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCQJKSGGUCTNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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